lithium;formate;hydrate
Description
Historical Context and Early Investigations
The study of lithium formate (B1220265) monohydrate dates back to early crystallographic investigations. While crystallographic data for the compound were published as early as 1928 by Nitta, a comprehensive understanding of its structure remained elusive for several decades. iucr.orgpsu.edu Early Raman spectroscopy studies with polarized light in 1970 suggested a tetrahedrally coordinated lithium ion and formate ions arranged in planes. psu.edu These initial investigations laid the groundwork for more detailed structural analysis.
A significant breakthrough came in the early 1970s when the crystal structure of lithium formate monohydrate was determined with greater accuracy using X-ray diffraction techniques. iucr.orgpsu.edu These studies confirmed the orthorhombic crystal system and the space group Pbn2₁. iucr.orgtandfonline.com They also provided precise measurements of the unit cell dimensions and the positions of the atoms within the crystal lattice, including the hydrogen atoms. iucr.org This detailed structural information was crucial for understanding the compound's physical and chemical properties.
Significance in Contemporary Materials Science Research
In recent years, lithium formate monohydrate has emerged as a material of considerable interest in contemporary materials science. Its unique properties make it a promising candidate for a variety of advanced applications. chemimpex.comcymitquimica.com
One of the most notable properties of lithium formate monohydrate is its nonlinear optical (NLO) activity. aip.orgresearchgate.net This means that the material can interact with intense laser light to produce light at new frequencies, a phenomenon known as second harmonic generation (SHG). researchgate.netrspublication.com This property is essential for applications in laser technology, optical communications, and optical data storage. researchgate.net Research has shown that lithium formate monohydrate exhibits a significant SHG efficiency, in some cases comparable to or even exceeding that of standard NLO materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.netrspublication.com
Furthermore, lithium formate monohydrate is investigated for its piezoelectric properties and its potential use in electron paramagnetic resonance (EPR) dosimetry. ebay.comsmallmolecules.com EPR dosimetry is a technique used to measure absorbed doses of ionizing radiation, with applications in medical physics and radiation processing. diva-portal.orgresearcher.life Lithium formate monohydrate is considered a promising material for this application due to its sensitivity and linear dose response over a wide range. diva-portal.org
The compound is also explored for its role in the development of lithium-ion batteries, a critical technology for portable electronics and electric vehicles. chemimpex.comsamaterials.com Additionally, its thermal stability and ability to form complexes with other substances make it valuable in the synthesis of advanced materials. cymitquimica.comneliti.com
Overview of Key Research Areas and Methodologies
Current research on lithium formate monohydrate is multifaceted, employing a range of sophisticated analytical and computational techniques. Key areas of investigation include:
Crystal Growth and Characterization: Researchers are actively engaged in growing high-quality single crystals of lithium formate monohydrate using techniques like slow evaporation. researchgate.netrspublication.com The grown crystals are then subjected to a battery of characterization methods to assess their structural perfection, optical properties, and mechanical stability. These methods include single-crystal and powder X-ray diffraction (XRD), high-resolution X-ray diffraction (HRXRD), and UV-Vis-NIR spectroscopy. researchgate.net
Nonlinear Optical Properties: A significant portion of the research focuses on quantifying the NLO properties of lithium formate monohydrate. The Kurtz-Perry powder technique is a common method used to measure the second harmonic generation (SHG) efficiency. rspublication.com Laser damage threshold (LDT) studies are also crucial to determine the material's ability to withstand high-power laser irradiation without damage. researchgate.netrspublication.com
Doping and Material Modification: To enhance its properties for specific applications, researchers are investigating the effects of doping lithium formate monohydrate with various impurities. neliti.comkamarajcollege.ac.in For instance, doping with magnesium sulfate (B86663) has been shown to alter the material's mechanical and dielectric properties. neliti.comijeas.org The impact of such doping on the crystal structure, SHG efficiency, and other characteristics is a key area of study.
Spectroscopic and Thermal Analysis: Techniques like Fourier-transform infrared (FT-IR) spectroscopy are used to identify the functional groups present in the crystal. researchgate.net Thermal analysis methods, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide insights into the material's thermal stability and decomposition behavior. researchgate.net
Computational Modeling: Theoretical studies, such as those employing density functional theory (DFT), are used to complement experimental findings. nih.gov These computational methods can help to understand the electronic structure and predict the properties of the material.
Data Tables
Table 1: Crystallographic Data for Lithium Formate Monohydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | tandfonline.comresearchgate.netrspublication.com |
| Space Group | Pbn2₁ | iucr.orgtandfonline.comresearchgate.net |
| a-axis (Å) | 6.483 - 6.504 | iucr.orgtandfonline.com |
| b-axis (Å) | 9.973 - 9.989 | iucr.orgtandfonline.com |
| c-axis (Å) | 4.847 - 4.856 | iucr.orgtandfonline.com |
Table 2: Selected Research Findings on Lithium Formate Monohydrate
| Property | Finding | Reference(s) |
| Second Harmonic Generation (SHG) Efficiency | 0.9 to 1.12 times that of KDP | researchgate.netrspublication.com |
| Laser Damage Threshold (LDT) | 1.5 GW/cm² | researchgate.net |
| Transparency Range | 0.25 to 1.2 µm | aip.org |
| Melting Point | 94 °C (decomposes) | diva-portal.orglookchem.com |
Structure
2D Structure
Properties
IUPAC Name |
lithium;formate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKCPVJSPEDON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Crystallography of Lithium Formate Monohydrate
Crystal System and Space Group Determination
Lithium formate (B1220265) monohydrate crystallizes in the orthorhombic system. tandfonline.comtandfonline.com Early X-ray diffraction studies, confirmed by subsequent, more precise work, established the space group as Pbn2₁. tandfonline.comtandfonline.comiucr.orgutwente.nlpsu.edu This determination is consistent with the observation that the crystal is piezoelectric, which requires a non-centrosymmetric space group. tandfonline.comiucr.org The unit cell contains four formula units (Z=4) of HCOOLi·H₂O. iucr.orgutwente.nlpsu.edu Some studies have used the equivalent, standard setting Pna2₁, which represents the same crystal symmetry with a different axial convention. iucr.orgiaea.org
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Orthorhombic | tandfonline.comtandfonline.com |
| Space Group | Pbn2₁ (or Pna2₁) | tandfonline.comiucr.orgutwente.nlpsu.eduiucr.org |
| Molecules per Unit Cell (Z) | 4 | iucr.orgutwente.nlpsu.edu |
Precise Unit Cell Parameter Refinement
The dimensions of the unit cell of lithium formate monohydrate have been refined over the years through various diffraction studies. Initial work provided a solid foundation, and later studies using more advanced equipment and techniques have yielded highly precise parameters. The general agreement across different studies confirms the fundamental structural dimensions.
| Parameter | Mohana Rao & Viswamitra (1971) tandfonline.comtandfonline.com | Enders-Beumer & Harkema (1973) iucr.orgpsu.edu | Thomas, Tellgren & Almlöf (1975) iucr.org |
|---|---|---|---|
| a (Å) | 6.504(10) | 6.483(4) | 9.98436(2)† |
| b (Å) | 9.989(10) | 9.973(7) | 6.49058(4)† |
| c (Å) | 4.856(5) | 4.847(5) | 4.85227(5) |
| Volume (ų) | 315.5 | 313.3 | 314.45 |
†Note: The study by Thomas et al. (1975) used the Pna2₁ space group setting, which swaps the a and b axes compared to the Pbn2₁ setting used by the other studies. iucr.org
Detailed Atomic Arrangement and Bonding Analysis
The crystal structure is characterized by a well-defined arrangement of lithium cations, formate anions, and water molecules, all interconnected by a network of ionic and hydrogen bonds. The formate ion, water-oxygen, and lithium ion are situated in a plane that is approximately parallel to the (100) crystal plane. tandfonline.comtandfonline.com
The lithium (Li⁺) cation is tetrahedrally coordinated to four oxygen atoms. tandfonline.comtandfonline.compsu.edu This coordination sphere consists of one oxygen atom from a water molecule (O(W)) and three oxygen atoms from three separate formate anions. psu.edu One of the formate oxygens (O2) is coordinated to two different lithium ions. iucr.org The Li-O bond distances range from 1.923 Å to 1.974 Å, with a mean length of approximately 1.95 Å. tandfonline.comtandfonline.compsu.edu These coordination tetrahedra are linked by sharing corners, forming infinite chains that propagate along the c-axis of the crystal. tandfonline.com
| Bond | Length (Å) | Source |
|---|---|---|
| Li—O(2') | 1.923(4) | psu.edu |
| Li—O(1) | 1.938 | psu.edu |
| Li—O(2'') | 1.954 | psu.edu |
| Li—O(3''') (Water) | 1.974 | psu.edu |
The formate anion (HCOO⁻) is planar and lies parallel to the (100) plane. tandfonline.compsu.edu There was initial disagreement in the literature regarding the two C-O bond lengths. One study reported a significant difference, with C-O(1) at 1.213 Å and C-O(2) at 1.279 Å, attributing this to their different coordination environments. tandfonline.comiucr.org However, a more refined study found the bond lengths to be approximately equal. iucr.orgpsu.edu This latter study concluded that the effect of a hydrogen bond to O(1) compensates for its coordination to only one Li⁺ ion, whereas O(2) is coordinated to two Li⁺ ions, resulting in similar C-O bond lengths. iucr.orgpsu.edu
| Parameter | Value | Source(s) |
|---|---|---|
| C—O(1) Bond Length | ~1.25 Å | iucr.orgpsu.edu |
| C—O(2) Bond Length | ~1.25 Å | iucr.orgpsu.edu |
| O(1)—C—O(2) Angle | 125.5(2)° | psu.edu |
The crystal structure is extensively stabilized by a hydrogen bonding network involving the water molecules and the formate anions. tandfonline.comtandfonline.comiucr.orgpsu.edu Neutron diffraction studies have been particularly valuable in accurately locating the hydrogen atoms and characterizing these bonds. tandfonline.comtandfonline.com Two primary types of hydrogen bonds are present in the structure. One type connects the water chains to the formate ions with an O(W)-H···O distance of 2.714(2) Å. tandfonline.comtandfonline.com The other type links the water molecules to each other.
A key feature of the lithium formate monohydrate structure is the formation of infinite, zigzag chains of water molecules linked by hydrogen bonds. tandfonline.compsu.edu These O(W)-H···O(W) bonds run parallel to the c-axis. tandfonline.comtandfonline.com Neutron diffraction data determined the distance for this O(W)···O(W) hydrogen bond to be 2.896(2) Å. tandfonline.comtandfonline.com This network of hydrogen-bonded water molecules is a definitive characteristic of the crystal's supramolecular architecture. tandfonline.com
Hydrogen Bonding Network Characterization
O(W)-H...O Bond Connections to Formate Ions
In the crystal lattice of lithium formate monohydrate, the water molecules play a crucial role in the hydrogen-bonding network, connecting to the formate ions via O(W)-H···O hydrogen bonds. Neutron diffraction studies have provided precise measurements of these connections. One of the hydrogen atoms of the water molecule forms a strong hydrogen bond with an oxygen atom of the formate ion. This bond has been determined to have a length of 2.714(2) Å, with a highly linear O-H···O angle of 173.6(3)°. This interaction effectively links the water molecule chains to the formate ions, creating a stable, three-dimensional structure. The lithium ion is coordinated tetrahedrally by three oxygen atoms from formate ions and one oxygen atom from the water molecule.
Water Molecule Chain Formation
| Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| O(W)-H···O (to formate ion) | 2.714(2) | 173.6(3) | |
| O(W)-H···O(W) (in water chain) | 2.896(2) | 166.6(3) |
Advanced Diffraction Techniques in Structural Research
The precise structural details of lithium formate monohydrate have been determined through the application of several complementary diffraction techniques.
Single Crystal X-ray Diffraction (SCXRD) for Structure Solution
Single Crystal X-ray Diffraction (SCXRD) is a fundamental technique for determining the precise three-dimensional arrangement of atoms in a crystal. For lithium formate monohydrate, SCXRD studies have been crucial in establishing its crystal system, space group, and unit cell dimensions. The analysis confirmed that the compound crystallizes in the orthorhombic system with the non-centrosymmetric space group Pbn2₁. The unit cell contains four molecules. The resulting data allow for the detailed mapping of electron density and the determination of bond lengths and angles between non-hydrogen atoms.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pbn2₁ | |
| a (Å) | 6.483 (4) | |
| b (Å) | 9.973 (7) | |
| c (Å) | 4.847 (5) | |
| Molecules per unit cell (Z) | 4 |
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity
Powder X-ray Diffraction (PXRD) is an essential tool for verifying the phase purity of a crystalline material and confirming its identity. For lithium formate monohydrate, PXRD analysis involves irradiating a powdered sample with X-rays and measuring the diffraction pattern. This pattern serves as a unique fingerprint for the compound. The positions and intensities of the diffraction peaks are compared against standard patterns from databases or from data calculated based on the known single-crystal structure. Studies have employed PXRD to confirm the successful synthesis of the single-phase material, with sharp peaks indicating good crystallinity.
Neutron Diffraction for Accurate Hydrogen Atom Localization
While X-ray diffraction is excellent for locating heavier atoms, it is less effective for light atoms like hydrogen. Neutron diffraction overcomes this limitation because neutrons interact with atomic nuclei rather than electrons. This makes it the superior technique for accurately determining the positions of hydrogen atoms. A neutron diffraction study of lithium formate monohydrate was instrumental in precisely locating the hydrogen atoms within the crystal lattice. This led to an unambiguous determination of the hydrogen bonding scheme, including the geometry of the water molecules and their connections to the formate ions and to each other.
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection Assessment
High-Resolution X-ray Diffraction (HRXRD) is a non-destructive technique used to evaluate the crystalline quality of materials. By using a highly monochromatic and collimated X-ray beam, HRXRD can detect minute variations in lattice parameters, strain, and the presence of structural defects. For lithium formate monohydrate, HRXRD analysis has been used to assess the perfection of grown single crystals. The sharpness of the rocking curve measured in an HRXRD experiment provides a quantitative measure of the crystal's quality, confirming low defect density and high structural homogeneity in well-grown samples.
Spectroscopic Characterization and Vibrational Dynamics
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of lithium formate (B1220265) monohydrate. These techniques allow for the identification of functional groups and provide insights into the crystal lattice and hydrogen bonding network. Studies have been conducted on single crystals, polycrystalline samples, and their isotopically substituted analogues to achieve comprehensive vibrational assignments. utwente.nlultravioletphotography.comutoronto.ca
The vibrational spectrum of lithium formate monohydrate can be divided into regions corresponding to the internal vibrations of the formate ion (HCOO⁻) and the water molecule, as well as external lattice vibrations.
Formate Ion (HCOO⁻): The formate ion is the primary functional group, and its characteristic vibrations are readily identifiable. The key vibrational modes include the C-H stretching, symmetric and asymmetric COO⁻ stretching, and O-C-O bending. The C=O stretching vibration is a particularly strong and characteristic absorption in the IR spectrum. waters.com
Water Molecule (H₂O): The presence of water of hydration gives rise to distinct vibrational bands. These include the O-H stretching and H-O-H bending modes. The broadness and position of the O-H stretching band are indicative of hydrogen bonding within the crystal structure. researchgate.net
Li-O Bonds: Vibrations involving the lithium-oxygen coordination sphere typically occur at lower frequencies and are part of the complex lattice mode region.
The presence of these functional groups is confirmed by characteristic peaks in the IR and Raman spectra, providing a spectroscopic fingerprint for the compound. utoronto.ca
Detailed assignments of the vibrational modes have been achieved through studies combining IR and Raman spectroscopy with isotopic substitution (e.g., using deuterium (B1214612) and ⁶Li). utwente.nlaip.org The internal vibrations of the formate ion are found to be largely independent of the external lattice vibrations. utwente.nl Low-frequency studies have elucidated the librational modes of the formate ion and water molecules. ultravioletphotography.comresearchgate.net
Below is a table summarizing the key vibrational modes and their approximate experimental frequencies.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretching | H₂O | ~3000 - 3500 (broad) | IR, Raman |
| C-H Stretching | HCOO⁻ | ~2800 - 2900 | IR, Raman |
| Asymmetric COO⁻ Stretching | HCOO⁻ | ~1590 - 1610 | IR, Raman |
| H-O-H Bending | H₂O | ~1650 | IR, Raman |
| Symmetric COO⁻ Stretching | HCOO⁻ | ~1360 - 1380 | IR, Raman |
| C-H In-plane Bending | HCOO⁻ | ~1350 | IR, Raman |
| O-C-O Bending (Scissoring) | HCOO⁻ | ~780 | IR, Raman |
| Water Librations (Rocking, Wagging, Twisting) | H₂O | 400 - 800 | IR, Raman |
| Formate Librations (Rocking, Wagging, Twisting) | HCOO⁻ | 70 - 175 | IR, Raman |
| Lattice Translational Modes | Li⁺, HCOO⁻, H₂O | < 300 | IR, Raman |
Note: Frequencies are approximate and can vary based on the specific study, sample form (single crystal vs. polycrystalline), and temperature.
The crystal structure of lithium formate monohydrate features a well-defined hydrogen-bonding network involving the water molecules and the formate ions. utwente.nl Neutron diffraction studies have identified two distinct types of hydrogen bonds: one linking water molecules to each other to form chains (O(W)-H···O(W)) and another connecting these water chains to the formate ions (O(W)-H···O). utwente.nl
IR spectroscopy provides clear evidence for this hydrogen bonding. The O-H stretching vibrations of the water molecules appear as a broad and strong absorption band in the 3000-3500 cm⁻¹ region, which is shifted to lower frequencies compared to the sharp band of free water (~3700 cm⁻¹). This broadening and red-shift are classic spectroscopic signatures of hydrogen-bonded hydroxyl groups. utoronto.ca Specific bands within this region have been attributed to the different hydrogen bonds present in the crystal lattice. utoronto.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to probe the electronic transitions within a material and determine its optical transparency. For lithium formate monohydrate, this is particularly relevant to its applications in nonlinear optics.
Studies on single crystals of lithium formate monohydrate have established its optical properties. The UV-Vis spectrum reveals that the crystal possesses a wide transparency range. It exhibits good transmittance in the entire visible region and extends into the near-infrared and ultraviolet regions. nih.govamericanelements.com The lower cut-off wavelength, which marks the onset of strong electronic absorption, has been reported to be around 240-250 nm. nih.govamericanelements.com This wide window of transparency makes lithium formate monohydrate a suitable material for frequency conversion applications, such as second-harmonic generation (SHG), for lasers operating within this range. nih.gov
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Studies of Radiation-Induced Species
When exposed to ionizing radiation (such as X-rays), lithium formate monohydrate forms stable free radicals that can be detected and characterized using Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy. These techniques are highly sensitive to unpaired electrons and provide detailed information about the structure, identity, and environment of the radical species. This property has made lithium formate a material of interest for radiation dosimetry. lsu.edusamaterials.com
Irradiation of lithium formate monohydrate single crystals at different temperatures results in the formation of several distinct radical species. nih.govamericanelements.com
Irradiation at Low Temperatures (6-77 K): At cryogenic temperatures, the primary radiation-induced radical is the carbon dioxide radical anion (CO₂•⁻). In addition to this well-known species, a protonated electron-gain product (HCOOH•⁻) has also been identified. nih.govamericanelements.com ENDOR studies have been crucial in determining the hyperfine coupling tensors for proton and lithium interactions, revealing detailed structural information about these radicals.
Irradiation at Room Temperature (295 K): After irradiation at room temperature, or upon warming of samples irradiated at low temperatures, the EPR spectrum is dominated by the CO₂•⁻ radical. nih.gov Over time, this dominant radical can decay, and the EPR spectra may become dominated by other minority radical species. americanelements.com ENDOR and ENDOR-induced EPR (EIE) techniques have been instrumental in characterizing these secondary radicals, with formate-centered π-radicals being proposed as tentative candidates. nih.govamericanelements.com
The main radiation-induced radicals identified in lithium formate monohydrate are summarized in the table below.
| Radical Species | Chemical Formula | Conditions of Observation |
| Carbon Dioxide Radical Anion | CO₂•⁻ | Dominant species after irradiation at room temperature; also present at low temperatures. nih.gov |
| Protonated Formic Acid Radical Anion | HCOOH•⁻ | Observed after irradiation at low temperatures (e.g., 77 K). americanelements.com |
| Secondary Formate-Centered π-Radicals | e.g., CO•⁻ | Observed after long-term storage of samples irradiated at room temperature. americanelements.com |
These detailed EPR and ENDOR studies, often complemented by quantum chemical calculations, have provided a deep understanding of the mechanisms of radical formation and transformation in irradiated lithium formate monohydrate. nih.govamericanelements.com
Characterization of Radiation-Induced Radicals (e.g., CO₂⁻)
When single crystals of lithium formate monohydrate are subjected to X-irradiation, several radical species are formed. The principal and most stable radical identified at room temperature is the CO₂⁻ radical anion. allenpress.comresearchgate.netnih.gov This radical is the primary species of interest in applications like EPR dosimetry. allenpress.com
Irradiation at lower temperatures, such as 77 K, leads to the formation of a more complex mixture of radicals. nih.govallenpress.comresearchgate.net The main species present under these conditions include:
The CO₂⁻ radical (R1) : This is the well-characterized radical also observed at room temperature. nih.govresearchgate.net
The protonated electron-gain product, HCOOH•⁻ (R2) : A radical formed by the addition of an electron and a proton to a formate molecule. nih.govresearchgate.net
A different geometrical conformation of HCOOH•⁻ (R3) : A previously unidentified species that was later confirmed through quantum chemical modeling. nih.govresearchgate.net
Upon warming to room temperature, the less stable radicals, such as R2 and R3, decay, leaving the CO₂⁻ radical as the dominant species. allenpress.com However, even the CO₂⁻ radical population can change over time. After long-term storage at room temperature, the CO₂⁻ radical signal significantly decays, and the EPR spectra become dominated by minority radicals, which are likely formate-centered π-radicals. nih.govallenpress.comresearchgate.net
| Radical Designation | Chemical Formula | Conditions of Observation | Relative Stability |
|---|---|---|---|
| R1 | CO₂⁻ | Irradiation at 77 K and 295 K | Dominant and stable at room temperature |
| R2 | HCOOH•⁻ | Irradiation at 77 K | Decays upon warming to room temperature |
| R3 | HCOOH•⁻ (alternate conformation) | Irradiation at 77 K | Decays upon warming to room temperature |
Hyperfine and Superhyperfine Coupling Analysis
The EPR spectrum of the CO₂⁻ radical in lithium formate monohydrate exhibits significant line broadening, which is attributed to extensive hyperfine and superhyperfine couplings with neighboring magnetic nuclei, specifically lithium ions and protons. researchgate.net Hyperfine coupling refers to the interaction between the magnetic moment of the unpaired electron and the magnetic moments of surrounding nuclei. libretexts.org
Detailed ENDOR studies have successfully measured and assigned these couplings to specific nuclei within the crystal lattice. researchgate.net For the dominant CO₂⁻ radical, interactions with four distinct lithium nuclei and four different protons have been identified and characterized. researchgate.net The hyperfine coupling constant (a) is a measure of the magnitude of this interaction and indicates the extent of the unpaired electron's delocalization. libretexts.org
The g-tensor and the ¹³C hyperfine coupling tensor for the CO₂⁻ radical have been determined from polycrystalline samples at room temperature. nih.gov
| Parameter | Principal Values | Source |
|---|---|---|
| g-tensor | g₁=2.0037, g₂=1.9975, g₃=2.0017 | nih.gov |
| A(¹³C) hyperfine tensor (MHz) | A₁=465.5, A₂=447.5, A₃=581.3 | nih.gov |
The analysis of these hyperfine and superhyperfine interactions is crucial for understanding the local environment of the radical and the electronic structure of the defect center. researchgate.netlibretexts.org
Isotopic Substitution Effects on EPR Spectra (e.g., ⁶Li enrichment)
To improve the resolution of the EPR spectra and enhance the material's sensitivity for dosimetry, isotopic substitution has been employed. Specifically, lithium formate monohydrate has been synthesized with lithium enriched in the ⁶Li isotope (95% enrichment) and with the crystallization water exchanged for deuterium oxide (D₂O). nih.gov
Natural lithium is composed of ⁷Li (92.5%, nuclear spin I=3/2) and ⁶Li (7.5%, I=1). The ⁶Li nucleus has a smaller magnetic moment and a smaller nuclear spin than ⁷Li. nih.gov This substitution has two significant effects:
Narrower Line Width : The smaller magnetic moment of ⁶Li results in weaker hyperfine interactions, leading to a significant reduction in the EPR line width from approximately 1.5 mT in natural lithium formate to 0.92 mT in the ⁶Li-enriched version. researchgate.netnih.gov
Increased Sensitivity : The narrower line width produces an increase in the peak amplitude of the EPR signal. This, combined with the optimized spectrometer settings, results in a sensitivity increase by a factor of two compared to natural lithium formate and a seven-fold increase compared to the standard dosimeter material, alanine (B10760859). nih.gov
This enhancement makes ⁶Li-enriched lithium formate a promising material for dosimetry in the low-dose range, down to 0.1 Gy. nih.gov
ENDOR-Induced EPR (EIE) Spectroscopy
ENDOR-Induced EPR (EIE) is a powerful technique used to disentangle the overlapping EPR signals from different radical species present in the irradiated crystal. nih.govresearchgate.net The EIE method involves monitoring the intensity of an EPR signal while sweeping a radiofrequency to excite nuclear transitions, as in a standard ENDOR experiment. researchgate.netillinois.edu By setting the radiofrequency to a specific ENDOR transition belonging to a particular radical, the EIE spectrum will display only the EPR signal of that selected radical. researchgate.net
This technique has been essential in the study of lithium formate monohydrate, especially after irradiation at low temperatures (77 K), where multiple radical species (R1, R2, and R3) coexist and their EPR spectra strongly overlap. nih.govresearchgate.net EIE spectroscopy allowed for the successful separation of the EPR spectra of these individual radicals, enabling their unambiguous characterization. nih.govresearchgate.net For instance, EIE spectra recorded by locking the ENDOR frequency to transitions belonging to radicals R1, R4, and R5 (minority radicals after room temperature irradiation and storage) allowed for the isolation of each radical's contribution to the total EPR spectrum. researchgate.net
Optical and Dielectric Response Investigations
Dielectric Properties
Frequency-Dependent Dielectric Constant and Loss
As the frequency of the electric field increases, the dielectric constant decreases and eventually becomes independent at higher frequencies. ijeas.org This decrease is a result of the inability of the different polarization mechanisms to keep up with the rapidly alternating field. The low value of the dielectric constant at higher frequencies is an important characteristic for materials intended for nonlinear optical (NLO) applications, as it can contribute to an improved second harmonic generation (SHG) coefficient. rspublication.com
Similarly, the dielectric loss, which represents the dissipation of energy within the material, also decreases with increasing frequency. ijeas.orgrspublication.com A low dielectric loss at high frequencies is indicative of a higher quality crystal with fewer defects. ijeas.org
To illustrate the frequency-dependent dielectric response of lithium;formate (B1220265);hydrate (B1144303), the following data has been synthesized from graphical representations in published research:
Interactive Data Table: Frequency-Dependent Dielectric Properties of Lithium Formate Hydrate
| Log Frequency (Hz) | Dielectric Constant (Approx.) | Dielectric Loss (Approx.) |
|---|---|---|
| 2.5 | 45 | 0.55 |
| 3.0 | 30 | 0.30 |
| 3.5 | 20 | 0.18 |
| 4.0 | 15 | 0.12 |
| 4.5 | 12 | 0.08 |
| 5.0 | 10 | 0.05 |
| 5.5 | 8 | 0.03 |
| 6.0 | 7 | 0.02 |
Piezoelectric and Ferroelectric Phenomena
Lithium;formate;hydrate is a well-established piezoelectric material, a property that was discovered in the search for new materials with this characteristic. bohrium.com Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. This property is intrinsically linked to the non-centrosymmetric crystal structure of the material. This compound crystallizes in the orthorhombic system, which allows for this piezoelectric behavior. rspublication.com
In addition to its piezoelectric nature, research has also indicated that this compound is pyroelectric. bohrium.com Pyroelectricity is the ability of a material to generate a temporary voltage when it is heated or cooled. All pyroelectric materials are also piezoelectric.
The potential for ferroelectricity in this compound has also been a subject of interest. Ferroelectricity is a characteristic of certain materials that have a spontaneous electric polarization that can be reversed by the application of an external electric field. While the material is known to be piezoelectric and pyroelectric, detailed experimental evidence of a ferroelectric hysteresis loop, which is the hallmark of a ferroelectric material, is not extensively documented in the available literature. Such a loop would provide crucial data on remnant polarization (the polarization remaining when the electric field is removed) and the coercive field (the electric field required to reverse the polarization).
The investigation into the piezoelectric and potential ferroelectric properties of this compound underscores its importance in the development of advanced electronic and optoelectronic devices.
Thermal Behavior and Dehydration Kinetics
Thermogravimetric Analysis (TGA) of Mass Loss
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For lithium formate (B1220265) monohydrate, TGA reveals a distinct mass loss corresponding to the removal of its water of crystallization. The dehydration process concludes with a total mass loss of approximately 25%, which aligns with the theoretical value for the removal of one mole of water from the hydrated compound. akjournals.com Some studies have observed this process occurring in distinct stages, with an initial mass loss of around 9% followed by a subsequent loss of 17%, culminating in the final 25% total loss. akjournals.com
| Dehydration Stage | Observed Mass Loss (%) | Description |
|---|---|---|
| Intermediate Stage 1 | ~9% | Initial partial dehydration. |
| Intermediate Stage 2 | ~17% | Completion of dehydration. |
| Total | ~25% | Corresponds to the loss of one water molecule. |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) of Thermal Events
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to detect thermal events such as phase transitions and dehydration. DSC/DTA studies on lithium formate monohydrate show endothermic peaks within the temperature range of 300–440 K (27–167 °C), which are indicative of the energy absorbed during the dehydration process. akjournals.com The complexity and number of these peaks can vary depending on experimental conditions such as the heating rate and the mass of the sample. akjournals.com An additional endothermic peak may appear at higher temperatures, around 495 K (222 °C), under certain conditions. akjournals.com
Multi-Stage Dehydration Process Analysis
The dehydration of lithium formate monohydrate is not a simple, single-step event but rather a complex process that occurs in at least two stages. akjournals.com An initial, subtle change has been observed between 313 K and 329 K (40–56 °C) that does not produce a distinct thermal anomaly in DSC scans, suggesting a preliminary structural rearrangement or partial water loss without a major energy change. chemsrc.com This is followed by the more significant endothermic events recorded by DSC, confirming the multi-stage nature of the water removal. akjournals.com This behavior suggests that the water molecules are not all equivalent in their bonding environment within the crystal lattice.
Kinetic Parameters of Dehydration
The kinetics of the dehydration of single crystals of lithium formate monohydrate have been investigated at constant temperatures between 317 K and 353 K (44–80 °C). researchgate.net The process is characterized by an initial induction period, which is then followed by a period where the reaction proceeds at a constant rate. researchgate.net The initial phase corresponds to a surface nucleation process, where the dehydration begins at specific sites on the crystal faces, often associated with dislocations. researchgate.net The subsequent constant-rate period involves the advancement of the dehydration front from these nucleation sites into the bulk of the crystal. researchgate.net
Correlation of Thermal Behavior with Crystal Structure and Hydrogen Bonding
The multi-stage thermal dehydration of lithium formate monohydrate is directly correlated with its crystal structure. The compound crystallizes in the orthorhombic space group Pbn2₁, and detailed diffraction studies have revealed the precise arrangement of atoms. researchgate.netutwente.nlbohrium.com The water molecules within this structure are not isolated but are linked together by hydrogen bonds to form infinite chains. These water chains are, in turn, connected to the formate ions via a different set of hydrogen bonds. bohrium.com
This creates at least two distinct hydrogen-bonding environments for the water molecules. The bonds linking water molecules to each other within the chains have different strengths and characteristics than the bonds linking the water chains to the formate framework. It is this differentiation in the hydrogen bond network that accounts for the multi-stage dehydration process. The weaker set of bonds is likely broken at a lower temperature, corresponding to the initial stages of dehydration, while more energy (and thus a higher temperature) is required to break the stronger bonds and release the remaining water molecules.
Theoretical and Computational Chemistry Studies
: Density Functional Theory (DFT) Applications
Density Functional Theory (T) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of lithium formate (B1220265) hydrate (B1144303) and related formate species, DFT provides significant insights into their behavior at a molecular level, particularly in applications related to catalysis and dosimetry.
Adsorption and Decomposition Studies of Formate Species
DFT calculations have been instrumental in elucidating the mechanisms of formate (HCOO) decomposition on various metal surfaces, which is a critical aspect of catalysis. These studies help in understanding reaction pathways, identifying stable intermediates, and determining the energetics of the decomposition process.
Research using DFT has shown that the adsorption configuration of formate on metal surfaces is a key determinant of its subsequent decomposition. On several transition metal surfaces, including gold (Au) and copper (Cu), the bidentate configuration, where both oxygen atoms of the formate molecule bind to the surface, is identified as the most stable initial adsorption state. rsc.org This theoretical finding aligns with experimental observations from vibrational spectra. rsc.org
The decomposition of formate is often a multi-step process. For instance, on Au(110), DFT calculations revealed that the rate-limiting step is the rotation from a bidentate to a monodentate configuration. rsc.org On Cu(110), the process is limited by the breaking of the C-H bond within the monodentate configuration. rsc.org DFT allows for the calculation of activation energies for these steps, although the computed values are sometimes lower than those determined experimentally. For example, using the GGA-PBE functional, the calculated activation energies for formate decomposition on Au(110) and Cu(110) were 0.80 eV and 0.95 eV, respectively, which are substantially lower than the experimental values of 1.03 eV and 1.4 eV. rsc.org However, the use of other functionals, such as metaGGA-SCAN, can reduce this discrepancy. rsc.org
DFT studies provide comprehensive thermochemical potential energy diagrams for different decomposition pathways, such as dehydrogenation (producing CO₂ and H₂) and dehydration (producing CO and H₂O). acs.orgacs.orgresearchgate.netosti.gov By calculating the binding energies of key intermediates like formate (HCOO), carboxyl (COOH), carbon monoxide (CO), and carbon dioxide (CO₂), researchers can predict the selectivity of a given metal catalyst. acs.orgresearchgate.netbohrium.com These calculations have been performed across a wide range of metals, including Au, Ag, Cu, Pt, Pd, Ni, Ir, and Rh. acs.orgresearchgate.netbohrium.com
A notable finding from DFT calculations is that the transition state of formate decomposition can be less rigidly bound to the surface compared to the initial adsorbed state. rsc.org The initial bidentate state is strongly bound, while the activated complex is often a more mobile, "floppy" monodentate configuration. rsc.org This leads to a higher entropy of activation and explains the experimentally observed high pre-exponential factors in the rate constants for decomposition, which exceed the commonly assumed value of k_B T/h. rsc.org
| Parameter | Surface | Experimental Value | DFT (GGA-PBE) Value | Source |
|---|---|---|---|---|
| Activation Energy (Eₐ) | Au(110) | 1.03 eV | 0.80 eV | rsc.org |
| Activation Energy (Eₐ) | Cu(110) | 1.4 eV | 0.95 eV | rsc.org |
| Pre-exponential Factor (A) | Au(110) | 2.3 × 10¹⁴ s⁻¹ | 2.3 × 10¹³ s⁻¹ | rsc.org |
| Pre-exponential Factor (A) | Cu(110) | 9.4 × 10¹³ s⁻¹ | 2.9 × 10¹³ s⁻¹ | rsc.org |
Computational Analysis of EPR Dosimeter Sensitivity
Computational studies, particularly Monte Carlo (MC) simulations, have been employed to analyze and predict enhancements in the sensitivity of lithium formate monohydrate (LFM) Electron Paramagnetic Resonance (EPR) dosimeters. nih.govoup.com These dosimeters are valued for their tissue-equivalence and high sensitivity, making them a superior alternative to materials like alanine (B10760859), especially in the low-dose range relevant to medical therapies. d-nb.infoconicet.gov.ar
The primary focus of these computational analyses has been on improving the neutron sensitivity of LFM dosimeters for applications in fields like Neutron Capture Therapy. nih.govoup.com MC simulations are used to model the exposure of LFM pellets to neutron beams with varying energy spectra and to calculate the energy released per unit mass within the dosimeter. nih.govoup.com This allows researchers to predict the increase in dose response that can be achieved by modifying the composition of the dosimeter. nih.gov
One major area of investigation is the enrichment of lithium formate with the ⁶Li isotope. nih.govoup.com Natural lithium consists mainly of ⁷Li. Computational analysis shows that increasing the concentration of ⁶Li significantly boosts the energy released from neutron capture. nih.gov This is because ⁶Li has a much larger cross-section for capturing low-energy (thermal) neutrons, which results in the production of charged secondary particles (tritium ions and alpha particles) that deposit their energy within the dosimeter, thus increasing the EPR signal. nih.gov For low-energy neutron spectra, simulations predict that the dose increase due to ⁶Li enrichment can be more than three orders of magnitude compared to a dosimeter with only ⁷Li. nih.gov
Another strategy explored through computational analysis is the addition of other sensitizing materials to the LFM pellet. nih.govoup.com Gadolinium oxide (Gd₂O₃) has been studied as a potential additive. nih.govoup.com However, MC simulations have demonstrated that gadolinium is less effective than ⁶Li enrichment for improving the neutron sensitivity of LFM pellets. nih.govoup.com These computational findings suggest that focusing on ⁶Li enrichment is the more effective path for developing highly sensitive LFM dosimeters for mixed neutron-gamma radiation fields. nih.govoup.com
| Modification Strategy | Computational Method | Key Finding | Implication for Dosimetry | Source |
|---|---|---|---|---|
| ⁶Li Isotope Enrichment | Monte Carlo (MC) Simulation | Significantly increases energy released from neutron capture due to secondary charged particle production. nih.gov | Highly effective for improving neutron sensitivity, especially for thermal and epithermal neutrons. nih.govoup.com | nih.govoup.com |
| Gadolinium Oxide (Gd₂O₃) Addition | Monte Carlo (MC) Simulation | Less effective at improving neutron sensitivity compared to ⁶Li enrichment. nih.govoup.com | ⁶Li enrichment is the preferred method for enhancing neutron dose response in LFM dosimeters. nih.govoup.com | nih.govoup.com |
Crystal Growth Methodologies and Their Impact on Research Outcomes
Solution Growth Techniques (e.g., Slow Evaporation) for Single Crystal Production
The slow evaporation solution growth technique is a widely adopted and effective method for producing single crystals of lithium formate (B1220265) monohydrate (LFMH). kamarajcollege.ac.inresearchgate.net This technique involves dissolving the lithium formate hydrate (B1144303) salt in a suitable solvent, typically deionized water, to create a saturated or slightly supersaturated solution. The solution is then allowed to evaporate slowly at a constant temperature, leading to a gradual increase in solute concentration and subsequent crystal nucleation and growth. kamarajcollege.ac.in
The process generally begins with the preparation of a supersaturated aqueous solution of lithium formate. This solution is filtered to remove any impurities and then placed in a constant temperature bath to maintain thermal stability. As the solvent evaporates over a period of several days to weeks, transparent and well-defined single crystals of LFMH can be harvested. researchgate.net This method is favored for its simplicity and its ability to yield crystals with good optical quality.
Optimization of Growth Conditions for Crystalline Quality
The quality of the grown crystals is highly dependent on the optimization of various growth conditions. Key parameters that are meticulously controlled to enhance crystalline quality include the rate of evaporation, temperature, pH of the solution, and the purity of the starting materials. A slow and controlled evaporation rate is essential to prevent rapid, uncontrolled nucleation which can lead to the formation of multiple, smaller crystals or crystals with a higher density of defects.
Temperature plays a critical role in determining the solubility of lithium formate hydrate and, consequently, the supersaturation of the solution. kamarajcollege.ac.in Maintaining a stable temperature throughout the growth process is crucial for achieving steady crystal growth and minimizing the incorporation of defects. Studies have shown that the solubility of lithium formate monohydrate in water increases with temperature, indicating a positive temperature coefficient of solubility. kamarajcollege.ac.in This relationship allows for precise control over the supersaturation level by adjusting the temperature of the growth environment.
The pH of the growth solution can also influence the crystal morphology and quality, although specific quantitative studies on its effect on lithium formate hydrate are not extensively detailed in the provided search results. Generally, pH can affect the incorporation of impurities and the stability of the crystal faces during growth.
The table below summarizes key parameters and their general role in optimizing the crystal growth of lithium formate hydrate.
| Growth Parameter | Role in Optimization | General Observations |
| Evaporation Rate | Controls the rate of supersaturation increase. | Slower rates generally lead to larger, higher-quality crystals with fewer defects. |
| Temperature | Affects solubility and supersaturation. | Stable temperatures are crucial for steady growth. Solubility increases with temperature. kamarajcollege.ac.in |
| Solvent Purity | Minimizes the incorporation of impurities. | High-purity solvents like deionized water are essential for growing high-quality crystals. |
| Supersaturation | The driving force for nucleation and growth. | Optimal supersaturation levels are required to balance nucleation and growth rates. kamarajcollege.ac.in |
Influence of Growth Parameters on Material Properties
The parameters employed during crystal growth have a direct and measurable impact on the resulting material properties of lithium formate hydrate. These properties include its structural, optical, mechanical, and nonlinear optical (NLO) characteristics.
The incorporation of dopants into the crystal lattice during the growth process is a common strategy to modify its properties. For instance, doping lithium formate monohydrate with magnesium sulfate (B86663) or copper sulfate has been shown to alter its characteristics. While the fundamental orthorhombic crystal structure is retained, slight changes in the lattice parameters are observed. kamarajcollege.ac.in Doping can also influence the optical transmittance and the second harmonic generation (SHG) efficiency of the crystals. kamarajcollege.ac.in
Mechanical properties, such as microhardness, are also sensitive to the growth conditions and the presence of dopants. Variations in these parameters can affect the crystal's lattice strength and its resistance to deformation.
The following table presents a summary of the influence of specific growth parameters on the material properties of lithium formate hydrate, based on available research findings.
| Growth Parameter / Modification | Influenced Material Property | Observed Effect |
| Doping (Magnesium Sulfate) | Second Harmonic Generation (SHG) Efficiency | Increased SHG efficiency compared to undoped crystals. kamarajcollege.ac.in |
| Doping (Copper Sulfate) | Second Harmonic Generation (SHG) Efficiency | Decreased SHG efficiency compared to undoped crystals. kamarajcollege.ac.in |
| Doping (General) | Crystal Lattice | Slight alteration of lattice parameters without changing the orthorhombic structure. kamarajcollege.ac.in |
| General Growth Conditions | Crystalline Perfection | Optimized conditions lead to crystals with better structural quality and fewer defects. |
| General Growth Conditions | Optical Transmittance | High-quality crystals exhibit good transparency in the visible region. researchgate.net |
| General Growth Conditions | Mechanical Hardness | Growth conditions can influence the microhardness of the crystals. kamarajcollege.ac.in |
Advanced Research Applications of Lithium Formate Monohydrate
Electron Paramagnetic Resonance (EPR) Dosimetry System Development
Lithium formate (B1220265) monohydrate is a key material in the development of dosimetry systems utilizing Electron Paramagnetic Resonance (EPR). This technique detects and quantifies paramagnetic centers, such as free radicals, that are produced when the material is exposed to ionizing radiation. The intensity of the EPR signal is a reliable measure of the absorbed radiation dose.
Dose Response Linearity and Dynamic Range
A critical characteristic of a dosimeter is a linear relationship between the absorbed dose and the measured signal. Lithium formate monohydrate exhibits a strong linear dose response over a substantial dynamic range. Research has demonstrated this linearity for doses ranging from 0.2 Gy to 1000 Gy, making it suitable for a wide array of applications, including those in clinical settings. nih.gov Studies have consistently observed a perfect linearity in the dosimetry curves, with an accuracy reported to be greater than 99%. researchgate.netresearchgate.net The EPR reading, specifically the area under the EPR absorption resonance, increases linearly with the dose for various types of radiation. allenpress.com
| Parameter | Value | Reference |
|---|---|---|
| Dose Response | Linear | nih.govresearchgate.netresearchgate.netallenpress.com |
| Dynamic Range | 0.2 - 1000 Gy | nih.gov |
| Accuracy | > 99% | researchgate.netresearchgate.net |
Radiation Sensitivity and Reproducibility
Compared to other materials used in EPR dosimetry, lithium formate monohydrate demonstrates a higher sensitivity to radiation. conicet.gov.ar This increased sensitivity is advantageous, particularly for measuring low doses, as it provides a stronger signal for an equivalent amount of absorbed energy. d-nb.info The reproducibility of measurements using lithium formate monohydrate is also high, a crucial factor for reliable dosimetry. The relative standard uncertainties in experimentally determined absorbed doses have been estimated to be within the range of 1.3% to 1.7%. nih.gov For absorbed doses above 3 Gy, measurements can be achieved with an uncertainty of less than 2.5%. nih.gov
Signal Fading Characteristics and Environmental Dependence (e.g., temperature, humidity)
The stability of the radiation-induced signal over time, known as signal fading, is a key performance indicator for a dosimeter. Studies have shown that the EPR signal in lithium formate monohydrate is remarkably stable. The signal shows no significant fading (within 1%) for at least one month after irradiation when stored at a constant relative humidity of 33% and protected from UV light. diva-portal.orgnih.govresearchgate.net
The material's response is also robust against environmental factors. The EPR signal is not sensitive to variations in storage temperature below 40°C. diva-portal.orgnih.govresearchgate.net However, at temperatures exceeding 40°C, the paraffin (B1166041) binder used in some dosimeter preparations can melt, leading to a loss of signal stability. diva-portal.org For instance, dosimeters stored at 60°C showed a significant signal decrease, ranging from 4% to 14%. diva-portal.org
| Condition | Signal Stability | Reference |
|---|---|---|
| Time (up to 1 month, 33% RH) | No significant fading (<1%) | diva-portal.orgnih.govresearchgate.net |
| Temperature (-21.5°C to 40.0°C) | No significant impact on signal fading | diva-portal.org |
| Temperature (>40°C) | Signal stability is lost | diva-portal.org |
| Temperature (60°C) | 4% to 14% signal decrease | diva-portal.org |
Comparison with Alanine (B10760859) Dosimetry and Other Materials
Lithium formate monohydrate is often compared to L-alanine, a well-established material in EPR dosimetry. A significant advantage of lithium formate is its higher radiation sensitivity, which can be 5 to 6 times greater than that of alanine. conicet.gov.ar This is primarily due to its narrower EPR spectrum. d-nb.info Furthermore, lithium formate monohydrate is considered more water-equivalent than alanine in terms of its atomic composition, which is an important characteristic for medical dosimetry applications. conicet.gov.ard-nb.info This results in a lower energy dependence, particularly for medium energy x-rays. nih.gov
When compared to thermoluminescent dosimeters like lithium fluoride, lithium formate monohydrate has been shown to be less energy dependent. nih.gov
| Property | Lithium Formate Monohydrate | L-alanine | Reference |
|---|---|---|---|
| Radiation Sensitivity | Higher (5-6 times) | Lower | conicet.gov.ar |
| Water Equivalence | More water-equivalent | Less water-equivalent | conicet.gov.ard-nb.info |
| Energy Dependence | Lower | Higher | nih.gov |
| EPR Spectrum | Narrower, single absorption line | More complex structure | conicet.gov.ard-nb.info |
Neutron Dosimetry Potential and Enhancement Strategies
Lithium formate monohydrate also shows promise for the detection of neutrons, a capability not prominent in materials like alanine. conicet.gov.ar The EPR intensity of irradiated lithium formate monohydrate powder is clearly sensitive to thermal neutrons. conicet.gov.ar This sensitivity arises from the neutron capture reaction by the ⁶Li isotope. conicet.gov.ar
To improve its neutron detection capabilities, enhancement strategies have been explored. The most effective method is the enrichment of the material with the ⁶Li isotope. nih.gov Computational analysis has shown that increasing the amount of ⁶Li leads to a significant increase in the energy released from secondary charged particles produced after neutron capture. nih.gov This dose increase can be more than three orders of magnitude for low-energy neutron spectra compared to material with the natural abundance of lithium isotopes. nih.gov While the addition of gadolinium has also been investigated, it has been found to be less effective than ⁶Li enrichment for improving neutron sensitivity. nih.govunipa.it Interestingly, for certain applications, the natural isotopic abundance of lithium is sufficient to provide satisfactory sensitivity to thermal neutrons. conicet.gov.ar
Fundamental Studies in Coordination Chemistry
Beyond its applications in dosimetry, lithium formate monohydrate serves as a model compound for fundamental studies in coordination chemistry. The arrangement of atoms and molecules in its crystalline form provides valuable insights into chemical bonding and structure.
Hydration of Metal Ions and Formate Ligands
The well-defined crystal structure of lithium formate monohydrate makes it an exemplary compound for studying the hydration shells of both the lithium cation (Li⁺) and the formate anion (HCOO⁻). Neutron diffraction studies have provided precise data on the geometry of the water molecule and the hydrogen bonding network within the crystal, offering a clear picture of the hydration environment. tandfonline.com
The lithium ion is tetrahedrally coordinated to four oxygen atoms. bohrium.com This coordination geometry is a key aspect of its hydration. The water molecules in the crystal are not isolated but are linked together through hydrogen bonds to form infinite chains. tandfonline.com These chains are, in turn, connected to the formate ions via hydrogen bonds. tandfonline.com This intricate arrangement allows for a detailed analysis of the interactions between the central lithium ion, its hydrating water molecules, and the formate ligands.
The precise bond lengths and angles within the hydration sphere of the lithium ion and the geometry of the water molecule have been determined through these studies. This quantitative data is crucial for understanding the nature of ion-water interactions and for validating theoretical models of ion hydration.
| Parameter | Value | Description |
|---|---|---|
| O(W)-H...O(W) distance | 2.896(2) Å | Hydrogen bond distance between water molecules in the infinite chain. tandfonline.com |
| O(W)-H...O distance | 2.714(2) Å | Hydrogen bond distance connecting water chains to formate ions. tandfonline.com |
| O-H distances in water | 0.965(4) Å and 0.976(3) Å | Covalent bond lengths within the water molecule. tandfonline.com |
| H-O-H angle in water | 107.8(3)° | The angle between the two hydrogen atoms in the water molecule. tandfonline.com |
| Mean Li-O distance | 1.95 Å | Average distance between the lithium ion and the four coordinating oxygen atoms in its tetrahedral environment. bohrium.com |
Role of Formate Ion in Three-Dimensional Network Structures
The formate ion (HCOO⁻) plays a pivotal role in the construction of the three-dimensional network structure of lithium formate monohydrate. While the water molecules form one-dimensional chains through hydrogen bonding, it is the formate ligand that acts as a crucial linker, extending the structure into a more complex, three-dimensional array. tandfonline.comacs.org
The specific coordination of the formate ions with the lithium cations dictates the dimensionality and topology of the resulting framework. This makes lithium formate monohydrate an important case study for understanding how simple organic ligands can be used to build up complex, three-dimensional inorganic-organic hybrid structures. The study of such networks is a cornerstone of crystal engineering and the development of new materials with tailored properties. acs.org
Lithium Formate Hydrate (B1144303): Charting Future Research Frontiers
Lithium formate hydrate (LiHCOO·H₂O) is a non-linear optical crystal that continues to attract scientific interest due to its unique properties and potential applications. While much is known, several avenues for future research remain open, promising to unlock deeper understanding and enhanced functionalities. Key areas for future exploration include the development of novel crystal growth techniques, advanced computational modeling for predictive design, a clearer understanding of radical formation mechanisms, and the integration of multiple analytical techniques for a more holistic comprehension of the material.
Q & A
Basic Research Questions
Q. What established methods are used for synthesizing lithium formate monohydrate (LFM) single crystals, and how do growth conditions influence crystal morphology?
- Methodological Answer : LFM single crystals are synthesized via slow evaporation of a neutralized aqueous solution of formic acid and lithium carbonate at 303 K. Crystal morphology is influenced by preferential growth along the c-axis, with dominant faces (110), (010), and (021) observed via X-ray analysis and polarizing microscopy. Controlling evaporation rate and temperature ensures uniform crystal dimensions (e.g., 1 × 2.5 × 4 mm) .
Q. How can researchers determine the solubility of lithium formate in different solvent systems, and what factors affect solubility?
- Methodological Answer : Solubility in formic acid is determined via isothermal saturation or freezing-point methods. For ethanol-water mixtures, the Schlieren method is employed. Key findings include:
- Formic Acid : 23.72 ± 0.1 mol% at 298.2 K .
- Ethanol-Water : Solubility decreases from ~9.6 to 6.7 mol% as ethanol increases from 0 to 40 vol% .
Table 1 : Solubility of Lithium Formate in Selected Solvents
| Solvent System | Temperature (K) | Solubility (mol%) | Method |
|---|---|---|---|
| Formic Acid | 298.2 | 23.72 ± 0.1 | Isothermal Saturation |
| Ethanol-Water (40 vol%) | 298–338 | 6.7 | Schlieren Method |
Q. What characterization techniques are essential for confirming the structural integrity and purity of synthesized lithium formate hydrate?
- Methodological Answer :
- X-ray Diffraction (XRD) : Identifies crystal structure and lattice parameters (e.g., tetrahedral coordination of Li⁺ with formate and water ).
- Thermogravimetric Analysis (TGA) : Quantifies dehydration kinetics and enthalpy (ΔH = 13.1 kcal/mol for LFM ).
- Polarizing Microscopy : Observes crystal faces and defect distribution (e.g., etch pits on (021), (110), and (010) faces ).
Advanced Research Questions
Q. How do dislocations and crystal defects influence the thermal dehydration kinetics of lithium formate monohydrate?
- Methodological Answer : Dislocations emerging on (021), (110), and (010) faces act as nucleation sites for dehydration. Etching techniques reveal that dislocations with Burgers vectors parallel to [001] dominate reactivity. The reaction interface advances along the c-axis, aligned with water molecule chains in the LFM structure. Activation energies for induction (13.6 kcal/mol) and constant-rate (14.3 kcal/mol) periods correlate with dehydration enthalpy (13.1 kcal/mol), suggesting a "normal" dehydration mechanism .
Q. What methodological approaches resolve contradictions in reported activation energies for LFM dehydration across studies?
- Methodological Answer : Discrepancies arise from differences in experimental conditions (e.g., vacuum vs. ambient pressure) or crystal defect density. To reconcile
- Use isothermal TGA under dynamic vacuum to minimize gas-phase interference .
- Apply the Polanyi-Wigner equation to model interface advancement rates, incorporating dislocation density and crystal geometry .
- Table 2 : Key Kinetic Parameters for LFM Dehydration
| Parameter | Value (kcal/mol) | Method | Reference |
|---|---|---|---|
| Activation Energy (Induction) | 13.6 | Arrhenius Plot | |
| Activation Energy (Constant Rate) | 14.3 | Thermogravimetry | |
| Dehydration Enthalpy (ΔH) | 13.1 | DSC/TGA |
Q. How can computational modeling predict dehydration behavior of lithium formate hydrates under varying conditions?
- Methodological Answer : Molecular dynamics (MD) simulations can model water molecule chains along the c-axis and their rupture during dehydration. Pair with density functional theory (DFT) to calculate activation barriers for dislocation-mediated nucleation. Validate models against experimental TGA and microscopy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
